molecular formula C7H4BrClN2 B1343835 6-Bromo-8-chloroimidazo[1,2-A]pyridine CAS No. 474708-88-8

6-Bromo-8-chloroimidazo[1,2-A]pyridine

Cat. No.: B1343835
CAS No.: 474708-88-8
M. Wt: 231.48 g/mol
InChI Key: FYUCIRHQXQEOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloroimidazo[1,2-A]pyridine (CAS: 474708-88-8) is a halogenated heterocyclic compound featuring a bromine atom at position 6 and a chlorine atom at position 8 of the imidazo[1,2-a]pyridine scaffold. This compound serves as a key intermediate in medicinal chemistry for synthesizing antitrypanosomal agents and kinase inhibitors . Its reactivity is influenced by the electron-withdrawing effects of halogens, enabling functionalization at the 2-position via nucleophilic substitution or cross-coupling reactions .

Preparation Methods

Detailed Synthetic Routes and Conditions

Cyclization Route Using 5-Bromo-2,3-diaminopyridine and Chloroacetaldehyde

A widely reported laboratory-scale synthesis involves the reaction of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under basic conditions, typically catalyzed by sodium bicarbonate. The reaction proceeds via cyclization to form the imidazo[1,2-a]pyridine ring system with bromine and chlorine substituents at the 6 and 8 positions, respectively.

  • Reaction conditions: Reflux in ethanol, sodium bicarbonate as base catalyst
  • Reaction monitoring: Thin-layer chromatography (TLC)
  • Purification: Dichloromethane extraction followed by recrystallization from hexane
  • Yield: Approximately 65% purity after initial purification
  • Characterization: High-performance liquid chromatography (HPLC) and mass spectrometry confirm product identity and purity

This method benefits from mild reaction conditions and straightforward workup, making it suitable for laboratory synthesis and small-scale production.

Halogenation of Imidazo[1,2-a]pyridine Derivatives

An alternative approach involves the selective bromination and chlorination of the imidazo[1,2-a]pyridine core. Controlled addition of bromine and chlorine reagents under carefully monitored temperature and solvent conditions allows for regioselective halogenation.

  • Reagents: Bromine and chlorine sources (e.g., Br2, Cl2 or N-bromosuccinimide and N-chlorosuccinimide)
  • Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane
  • Temperature: Typically maintained at low to moderate temperatures (0–50 °C) to avoid over-halogenation
  • Purification: Flash chromatography using hexane/ethyl acetate gradients
  • Yield and purity: High purity (>98%) achievable with iterative recrystallization

This method is favored in industrial settings due to scalability and the ability to control halogenation patterns precisely.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine as a Precursor

A related synthetic method focuses on preparing 6-bromoimidazo[1,2-a]pyridine, which can be further chlorinated to obtain the target compound. The synthesis involves reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of alkali (e.g., sodium bicarbonate) in solvents such as ethanol or water.

  • Reaction temperature: 25–50 °C
  • Reaction time: 2–24 hours
  • Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation
  • Purification: Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio)
  • Yield: Approximately 72% with high purity
  • Advantages: Mild conditions, easy operation, stable product quality

This method is well-documented in patent literature and is applicable for both laboratory and industrial scale synthesis.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Purification Method Yield (%) Notes
Cyclization with chloroacetaldehyde 5-Bromo-2,3-diaminopyridine + chloroacetaldehyde Reflux in ethanol, NaHCO3 catalyst DCM extraction, recrystallization from hexane ~65 Mild, suitable for lab scale
Direct halogenation Imidazo[1,2-a]pyridine Controlled Br2 and Cl2 addition, 0–50 °C Flash chromatography, recrystallization >98 Industrial scale, high purity
6-Bromoimidazo[1,2-a]pyridine synthesis 2-Amino-5-bromopyridine + 40% monochloroacetaldehyde 25–50 °C, 2–24 h, alkali (NaHCO3) Ethyl acetate/hexane recrystallization ~72 Mild, easy operation, scalable

Research Findings and Analytical Characterization

  • Purity and Structural Confirmation: Purity is typically confirmed by HPLC using C18 columns with methanol/water mobile phases and mass spectrometry (molecular weight 231.48 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals for bromine- and chlorine-substituted carbons (110–125 ppm) and confirms the imidazo[1,2-a]pyridine framework.

  • Crystallographic Data: Single-crystal X-ray diffraction studies reveal a planar molecular geometry with strong intramolecular hydrogen bonding and π-stacking interactions, which contribute to the compound’s stability and photophysical properties.

  • Solvent Compatibility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are preferred for spectroscopic analyses due to high solubility and minimal interference. Basic solvents should be avoided to prevent dehalogenation.

  • Scale-up Considerations: Industrial synthesis employs continuous flow reactors and automated monitoring to optimize reaction parameters, minimize by-products (e.g., overalkylated derivatives), and ensure consistent batch quality. Stoichiometric control and high-performance flash chromatography are critical for achieving purity above 98%.

Scientific Research Applications

6-Bromo-8-chloroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below highlights structural analogs with substitutions at positions 6, 8, and 2, and their impact on physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties References
6-Bromo-8-chloroimidazo[1,2-A]pyridine Br (6), Cl (8) C₇H₄BrClN₂ High lipophilicity; intermediate for antitrypanosomal agents
6-Bromo-8-fluoroimidazo[1,2-A]pyridine Br (6), F (8) C₇H₄BrFN₂ Enhanced metabolic stability due to fluorine’s electronegativity
6-Chloroimidazo[1,2-A]pyridine Cl (6) C₇H₅ClN₂ Reduced steric hindrance; used in CDK inhibitor studies
8-Amino-6-bromoimidazo[1,2-A]pyridine Br (6), NH₂ (8) C₇H₆BrN₃ Improved aqueous solubility via hydrogen bonding; planar crystal structure
6-Bromo-2-(phenylsulfonylmethyl) derivative Br (6), Cl (8), SO₂Ph (2) C₁₅H₁₁BrClN₂O₂S Antitrypanosomal activity (IC₅₀ < 1 µM); nitro group enhances electrophilicity

Key Observations :

  • Halogen Effects : Bromine and chlorine at positions 6 and 8 increase lipophilicity, favoring membrane permeability but reducing solubility . Fluorine at position 8 (6-Bromo-8-fluoro analog) improves metabolic stability via C-F bond resistance to oxidative cleavage .
  • Amino vs. Nitro Groups: The 8-amino derivative exhibits higher solubility due to N–H⋯N hydrogen bonding in its crystal lattice , while nitro-substituted analogs (e.g., 3-nitro derivatives) show enhanced reactivity in electrophilic substitutions .

Physicochemical and Structural Properties

  • Solubility: this compound’s solubility in water is <0.1 mg/mL due to halogenation, whereas the 8-amino analog reaches ~5 mg/mL .
  • Crystallography : X-ray studies reveal planar imidazo[1,2-a]pyridine cores with halogen atoms inducing slight distortions (r.m.s. deviations <0.024 Å) .

Biological Activity

6-Bromo-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C7H4BrClN2
  • Molecular Weight : 231.48 g/mol
  • InChI Key : LMPPBTNPACXNDI-UHFFFAOYSA-N
  • Solubility : Slightly soluble in water

Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound was shown to possess significant inhibitory effects with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Target Pathogen
This compound0.03 - 5.0Mtb H37Rv
Compound A0.05Mtb H37Rv
Compound B0.10Mtb H37Rv

The structure-activity relationship studies indicate that modifications at various positions of the imidazo[1,2-a]pyridine scaffold can significantly enhance antimicrobial potency. For instance, Moraski et al. reported that certain substitutions led to improved metabolic stability and reduced lipophilicity while maintaining anti-TB activity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential through inhibition of the PI3Kα pathway, which is crucial in various cancers. A study identified a series of substituted imidazo[1,2-a]pyridine derivatives, with one derivative demonstrating nanomolar potency as a PI3Kα inhibitor and effective antiproliferative activity against cancer cell lines such as T47D .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (nM)Cancer Cell Line
This compound<50T47D
Compound C<100MCF7
Compound D<200A549

Flow cytometry analysis confirmed that this compound induced cell cycle arrest and apoptosis in T47D cells, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Modulation of Immune Response : Some derivatives have shown promise in modulating inflammatory responses which can be beneficial in treating infections and cancer.

Case Study 1: Antimicrobial Efficacy

A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with potent activity against both replicating and non-replicating forms of Mtb. The lead compounds demonstrated not only low MIC values but also favorable pharmacokinetic profiles in preclinical models.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that modifications on the imidazo[1,2-a]pyridine scaffold could enhance selectivity towards cancer cells while reducing toxicity to normal cells. This highlights the importance of SAR in developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-8-chloroimidazo[1,2-a]pyridine, and how can purity be ensured?

The compound is typically synthesized via cyclization reactions. For example, a modified approach involves reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, catalyzed by sodium bicarbonate. The reaction is monitored by TLC, and the product is purified via dichloromethane extraction and recrystallization from hexane, yielding ~65% purity . Alternative routes using ethyl bromopyruvate as a coupling agent have also been reported, though yields may vary depending on solvent pH and temperature . Purity is validated via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (exact mass: 271.96 g/mol) .

Q. How can the structural conformation of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule exhibits planar geometry (r.m.s. deviation <0.024 Å) with three independent molecules in the asymmetric unit. Hydrogen bonding (N–H⋯N) and π-stacking interactions dominate the crystal lattice, confirmed by refinement parameters (R factor = 0.031; data-to-parameter ratio = 17.2) . Complementary techniques include FTIR for amine-group identification (N–H stretch at ~3350 cm⁻¹) and NMR (¹³C signals for Br/Cl-substituted carbons at 110–125 ppm) .

Q. What solvent systems are compatible with this compound for spectroscopic analysis?

Polar aprotic solvents (e.g., DMSO, acetonitrile) are ideal for UV-Vis and fluorescence studies due to high solubility. For HPLC, a gradient of methanol and ammonium acetate buffer (pH 3.5–6.0) resolves impurities effectively . Avoid basic solvents like trimethylamine, which may dehalogenate the compound .

Advanced Research Questions

Q. How do substituent positions (Br/Cl) influence the compound’s photophysical properties?

The bromine and chlorine atoms induce electron-withdrawing effects, reducing the HOMO-LUMO gap and enhancing fluorescence quantum yield (ΦF ~0.45 in ethanol). π-stacking interactions, observed in SC-XRD, further stabilize excited states, as shown by red-shifted emission spectra (λem = 420–450 nm) . Computational studies (DFT/B3LYP) correlate these trends with intramolecular charge transfer (ICT) .

Q. What strategies resolve contradictions in crystallographic data for derivatives?

Discrepancies in hydrogen-bonding patterns (e.g., donor-acceptor distances varying by 0.1–0.3 Å) arise from dynamic disorder in crystal lattices. Refinement using anisotropic displacement parameters and restrained N–H distances (0.88 ± 0.01 Å) improves accuracy . For ambiguous electron density near halogens (e.g., residual peaks near Br atoms), synchrotron radiation sources enhance resolution .

Q. How is this scaffold utilized in structure-activity relationship (SAR) studies for drug discovery?

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry. Substitutions at C6 and C8 (Br/Cl) enhance binding to kinase pockets (e.g., CDK2 inhibition, IC50 = 0.8 µM) . Advanced derivatives, such as 6-bromo-2-(4-chlorophenyl) analogues, show anti-inflammatory activity in murine models (ED50 = 10 mg/kg) via TNF-α suppression .

Q. What are the challenges in scaling up synthesis while minimizing by-products?

Key challenges include:

  • By-product formation : Competing reactions during cyclization (e.g., overalkylation) generate impurities like 8-chloro-6-bromo-2-ethyl derivatives. These are mitigated by stoichiometric control (1:1 molar ratio of diaminopyridine to electrophile) .
  • Purification : High-performance flash chromatography (hexane/ethyl acetate gradient) removes halogenated by-products. Purity >98% is achievable with iterative recrystallization .

Properties

IUPAC Name

6-bromo-8-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUCIRHQXQEOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621823
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474708-88-8
Record name 6-Bromo-8-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.08 g of 6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine was dissolved in 36 mL acetone, and together with 9.1 g of manganese dioxide, the mixture was heated for 9 hours under reflux. The reaction solution was cooled to room temperature, filtered through Celite and washed with ethyl acetate. The solvent was removed, and the resulting crude product was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 1.27 g of the title compound (pale yellow crystals).
Name
6-bromo-8-chloro-2,3-dihydroimidazo[1,2-a]pyridine
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.